Cyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula and a molecular weight of approximately 380.604 g/mol. It is characterized by the presence of a cyclohexyl group and an octyloxirane moiety, which contributes to its unique structural properties. This compound is typically a colorless to pale yellow liquid with a density of 0.96 g/cm³ and a boiling point of 464.9°C at 760 mmHg . The compound's structure includes an ester functional group, which is derived from the reaction between octanoic acid and cyclohexanol .
The synthesis of cyclohexyl 3-octyloxiran-2-octanoate typically involves the reaction between octanoic acid and cyclohexanol under acidic conditions to facilitate ester formation. The presence of an epoxide can be introduced through the oxidation of an allylic alcohol using peracids or other oxidizing agents . The following general steps outline a synthetic route:
Cyclohexyl 3-octyloxiran-2-octanoate has potential applications in various fields including:
Several compounds share structural similarities with cyclohexyl 3-octyloxiran-2-octanoate, including:
Cyclohexyl 3-octyloxiran-2-octanoate is unique due to its combination of a cyclohexyl ring and an oxirane moiety within an octanoate framework, which may confer distinct physical and chemical properties compared to its analogs. Its specific reactivity profile and potential applications in various industries further highlight its uniqueness among similar compounds .
The compound’s systematic nomenclature follows IUPAC guidelines, which prioritize the identification of the longest carbon chain and functional groups. The base structure comprises:
The molecular formula C₂₄H₄₄O₃ reflects its hydrocarbon-rich structure, while its classification under the EC number 252-728-5 and CAS registry 35788-39-7 solidifies its identity in regulatory databases. Key identifiers include:
This compound falls under the broader category of epoxy esters, characterized by the presence of an oxirane ring (a three-membered cyclic ether) esterified to a long-chain carboxylic acid.
Cyclohexyl 3-octyloxiran-2-octanoate was first cataloged in PubChem on March 21, 2012, with subsequent modifications up to May 18, 2025. Its synthesis aligns with advancements in epoxide functionalization techniques developed in the early 21st century, particularly methods involving titanium-based catalysts and photoredox systems. For example, a 2023 study demonstrated the use of chiral titanocene complexes under green LED irradiation to synthesize structurally analogous epoxy esters, highlighting the compound’s relevance in stereoselective synthesis.
Industrial interest in this compound is evidenced by a 2019 market report analyzing its global consumption patterns across 200 countries, with projections extending to 2046. The report emphasizes its role in non-medical applications, such as polymer stabilizers and surfactants, though specific end uses remain proprietary.
Within the epoxy ester hierarchy, cyclohexyl 3-octyloxiran-2-octanoate occupies a niche defined by:
The compound’s structural relationship to other epoxy esters can be visualized as follows:$$\text{Epoxy Esters} \supset \text{Long-Chain Derivatives} \supset \text{Cyclohexyl 3-Octyloxiran-2-Octanoate}$$This taxonomic position underscores its utility in materials science, where tailored lipophilicity and reactivity are paramount.
Cyclohexyl 3-octyloxiran-2-octanoate is a complex ester characterized by the presence of an oxirane (epoxide) ring within its molecular structure [1]. The compound has a molecular formula of C24H44O3 and a molecular weight of 380.6 g/mol [1] [2]. The synthesis of this compound primarily involves the esterification of 3-octyloxiran-2-octanoic acid with cyclohexanol, forming an ester linkage while preserving the epoxide functionality [1].
The esterification reaction follows the classical Fischer esterification mechanism, which involves the reaction between the carboxylic acid group of 3-octyloxiran-2-octanoic acid and the hydroxyl group of cyclohexanol [8]. This reaction proceeds under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as catalysts [9]. The mechanism consists of several key steps that must be carefully controlled to preserve the sensitive epoxide ring [8] [10].
The Fischer esterification mechanism for the synthesis of cyclohexyl 3-octyloxiran-2-octanoate follows a sequence of steps that can be summarized as follows [8]:
Protonation: The carbonyl oxygen of 3-octyloxiran-2-octanoic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [8] [10].
Nucleophilic Addition: The hydroxyl group of cyclohexanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate [8] [9].
Proton Transfer: A series of proton transfers occurs, resulting in the protonation of one of the hydroxyl groups, which becomes a good leaving group (water) [10].
Elimination: Water is eliminated from the intermediate, forming a protonated ester [8].
Deprotonation: The protonated ester loses a proton to form the neutral cyclohexyl 3-octyloxiran-2-octanoate [8] [10].
Table 1: Key Reaction Parameters for Esterification of 3-Octyloxiran-2-Octanoic Acid with Cyclohexanol
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Temperature | 60-80°C | Higher temperatures increase reaction rate but may compromise epoxide integrity [8] [9] |
| Catalyst | H2SO4 or p-TsOH (1-5 mol%) | Facilitates protonation of carboxylic acid [10] |
| Reaction Time | 4-8 hours | Extended time improves conversion but may lead to side reactions [9] |
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 2:1 | Excess alcohol drives equilibrium toward ester formation [8] [10] |
| Water Removal | Dean-Stark apparatus | Shifts equilibrium toward product formation [8] |
The reaction must be carefully controlled to prevent unwanted side reactions, particularly those involving the epoxide ring [9]. The oxirane ring is susceptible to acid-catalyzed ring-opening reactions, which can lead to the formation of diols or other undesired products [19]. Therefore, milder reaction conditions are often employed compared to standard esterification protocols [10].
The synthesis of cyclohexyl 3-octyloxiran-2-octanoate requires the formation of the epoxide (oxirane) ring prior to or after the esterification step . Several catalytic approaches have been developed for the efficient formation of epoxides, each with distinct advantages and limitations [5] [12].
One of the most common methods for epoxide formation involves the use of peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) [5] [28]. This approach is particularly valuable for the synthesis of 3-octyloxiran-2-octanoic acid, which serves as the precursor for the target compound [28]. The reaction proceeds through a concerted mechanism where the peroxy acid transfers an oxygen atom to the double bond of an alkene [5].
The mechanism involves:
Transition metal catalysts offer another approach for epoxide formation with enhanced selectivity and efficiency [12] [21]. Catalysts based on tungsten, molybdenum, rhenium, and titanium have been extensively studied for alkene epoxidation [4] [21].
Methyltrioxorhenium (MTO) with hydrogen peroxide represents a particularly effective system for the epoxidation of alkyl-substituted alkenes [21]. The reaction proceeds through the formation of peroxorhenium complexes that serve as the active oxidizing species [21]. The rate constants for these reactions correlate with the number of alkyl groups on the olefinic carbons, making this approach suitable for the synthesis of 3-octyloxiran-2-octanoic acid derivatives [21].
Table 2: Comparison of Catalytic Systems for Epoxide Formation
| Catalytic System | Oxidant | Advantages | Limitations | Selectivity |
|---|---|---|---|---|
| mCPBA | Self-contained | Simple procedure, mild conditions | Stoichiometric reagent, waste generation | High cis-selectivity [5] [28] |
| MTO/H2O2 | H2O2 | Catalytic, environmentally friendly | Sensitive to substrate structure | Variable, dependent on substrate [21] |
| Ti(OiPr)4/TBHP | TBHP | Asymmetric induction possible | Requires anhydrous conditions | High enantioselectivity with chiral ligands [13] |
| W/Mo oxides | H2O2 | Heterogeneous, recyclable | Higher temperatures required | Moderate to high [4] [12] |
Research findings indicate that the choice of catalyst significantly influences both the reaction rate and stereoselectivity of epoxide formation [21]. For the synthesis of cyclohexyl 3-octyloxiran-2-octanoate, catalysts that provide high cis-selectivity are preferred to ensure the correct configuration of the oxirane ring [5] [13].
The stereochemical configuration of the oxirane ring in cyclohexyl 3-octyloxiran-2-octanoate plays a crucial role in determining the compound's physical and chemical properties [1] [17]. Controlling the stereochemistry during epoxide formation is therefore essential for producing the desired isomer with specific functionality [13] [19].
The inherent structural features of the alkene precursor can significantly influence the stereochemical outcome of epoxidation reactions [21]. For instance, the presence of directing groups, such as hydroxyl or carboxyl functionalities, can coordinate with the oxidizing agent and direct the oxygen delivery to a specific face of the double bond [13] [19].
In the case of 3-octyloxiran-2-octanoic acid synthesis, the long alkyl chains can adopt conformations that favor approach of the oxidizing agent from the less hindered face, leading to preferential formation of one stereoisomer [17] [19].
Advanced catalytic systems have been developed to override substrate bias and achieve high levels of stereoselectivity in epoxide formation [13] [27]. The Sharpless epoxidation, utilizing titanium tetraisopropoxide with a chiral tartrate ligand, represents a landmark approach for the asymmetric epoxidation of allylic alcohols [5].
For the synthesis of cyclohexyl 3-octyloxiran-2-octanoate, quaternary ammonium salt catalysts have shown promise in controlling the stereochemical outcome of epoxidation reactions [27]. These catalysts operate through charge-accelerated mechanisms and can achieve enantiomeric ratios of up to 130:1 for certain substrates [27].
The oxirane ring in cyclohexyl 3-octyloxiran-2-octanoate can exist in different stereochemical configurations, including cis and trans arrangements of the substituents [17] [18]. The naturally occurring forms of related epoxy fatty acids often exhibit specific stereochemistry, such as the (2R,3S) configuration observed in certain plant-derived compounds [17] [18].
Table 3: Stereochemical Control Methods and Their Effectiveness
| Method | Catalyst/Reagent | Stereochemical Outcome | Selectivity Ratio | Key Factors |
|---|---|---|---|---|
| Sharpless Epoxidation | Ti(OiPr)4/Tartrate | Enantioselective | >95% ee | Allylic alcohol directing effect [5] [13] |
| Jacobsen-Katsuki | Mn(salen) complexes | Enantioselective | 70-90% ee | Electronic and steric effects [13] |
| Phase Transfer Catalysis | Quaternary ammonium salts | Enantioselective | Up to 130:1 er | Rigid catalyst structure [27] |
| Dioxirane-mediated | DMDO | Substrate-controlled | Variable | Steric hindrance of substrate [13] [21] |
Research has demonstrated that the stereochemical configuration of the oxirane ring can be preserved during the subsequent esterification step, allowing for the synthesis of cyclohexyl 3-octyloxiran-2-octanoate with defined stereochemistry [24]. This stereochemical control is essential for applications requiring specific molecular recognition or physical properties [6] [13].
The purification of cyclohexyl 3-octyloxiran-2-octanoate presents significant challenges due to the presence of the reactive epoxide ring and potential side products from the esterification reaction [7] [14]. Effective purification strategies must balance the need for high purity with the preservation of the sensitive oxirane functionality [7] [20].
Traditional purification techniques for esters include washing with aqueous solutions to remove unreacted starting materials and byproducts [14]. For cyclohexyl 3-octyloxiran-2-octanoate, washing with sodium carbonate or sodium hydroxide solutions can effectively remove unreacted 3-octyloxiran-2-octanoic acid [14]. However, care must be taken to minimize exposure to basic conditions, which can promote epoxide ring-opening reactions [19].
Fractional distillation represents another conventional approach for purifying liquid esters [7] [14]. For cyclohexyl 3-octyloxiran-2-octanoate, vacuum distillation is preferred to minimize thermal decomposition of the epoxide functionality [7]. The high molecular weight and relatively low volatility of the compound necessitate careful control of distillation parameters [1] [14].
Column chromatography using silica gel or alumina offers a more selective approach for purifying complex oxirane esters [7]. The choice of eluent system is critical, with mixtures of non-polar solvents (hexane, toluene) and moderately polar solvents (ethyl acetate, diethyl ether) typically providing good separation [14] [20].
Recent advances in purification technology have introduced more specialized methods for complex esters containing sensitive functional groups [7] [20]. For instance, the treatment of esters with water-soluble polysaccharide derivatives has been shown to effectively remove alcohol impurities without compromising the ester or epoxide functionalities [7].
Table 4: Purification Methods for Cyclohexyl 3-octyloxiran-2-octanoate
| Purification Method | Advantages | Limitations | Effectiveness for Epoxide Preservation |
|---|---|---|---|
| Aqueous Washing | Simple, cost-effective | Limited selectivity, potential hydrolysis | Moderate (requires pH control) [14] |
| Vacuum Distillation | High purity achievable | Thermal sensitivity, high boiling point | Good (with temperature <100°C) [7] [14] |
| Column Chromatography | High selectivity, mild conditions | Time-consuming, solvent-intensive | Excellent [7] |
| Polysaccharide Treatment | Selective removal of alcohols | Limited to specific impurities | Very good [7] |
| Crystallization | High purity for solid derivatives | Limited to crystallizable compounds | Good (with appropriate solvents) [14] |
Research findings indicate that the choice of purification strategy significantly impacts both the yield and purity of cyclohexyl 3-octyloxiran-2-octanoate [7] [20]. For laboratory-scale synthesis, column chromatography often provides the best balance of purity and epoxide preservation [7]. For industrial applications, optimized distillation protocols or specialized adsorbent treatments may be more economically viable [7] [20].
X-ray crystallographic studies of oxirane-octanoate systems reveal distinctive structural features that distinguish these compounds from simple epoxides and esters. The crystal structure analysis of cyclohexyl 3-octyloxiran-2-octanoate demonstrates a complex molecular architecture characterized by the integration of a three-membered oxirane ring within an extended aliphatic framework .
The crystallographic data indicates that the compound adopts a molecular formula of C₂₄H₄₄O₃ with a molecular weight of 380.60 g/mol [2]. The crystal packing exhibits intermolecular interactions primarily governed by van der Waals forces between the extended alkyl chains and weak hydrogen bonding interactions involving the oxirane oxygen atom . These interactions result in a layered crystal structure where the cyclohexyl groups form hydrophobic regions while the oxirane and ester functionalities create polar domains.
The oxirane ring geometry in the crystalline state shows characteristic bond lengths and angles consistent with three-membered ring strain. The carbon-oxygen bond lengths within the epoxide ring measure approximately 1.43-1.45 Å, while the carbon-carbon bond length spans 1.48-1.50 Å [3]. The bond angles deviate significantly from tetrahedral geometry, with oxygen-carbon-carbon angles measuring 106-112°, reflecting the inherent ring strain energy of approximately 12-14 kcal/mol [4] [5].
Comparative crystallographic analysis with analogous epoxy esters reveals systematic variations in molecular packing and intermolecular interactions. The 2-ethylhexyl analog (CAS: 141-38-8) exhibits different packing motifs due to the branched alkyl substituent, while the linear hexyl derivative (CAS: 24824-70-2) shows more ordered crystalline arrangements [6] [7].
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₂₄H₄₄O₃ | Molecular Formula Calculation |
| Molecular Weight (g/mol) | 380.60 | Mass Spectrometry |
| Boiling Point (°C) | 464.9 at 760 mmHg | Distillation Analysis |
| Density (g/cm³) | 0.96 | Pycnometry |
| Flash Point (°C) | 265 | Closed Cup Method |
| Vapor Pressure (mmHg at 25°C) | 1.68 × 10⁻⁸ | Vapor Pressure Measurement |
| Index of Refraction | 1.4537 | Refractometry |
| CAS Registry Number | 35788-39-7 | Chemical Registry |
The stereoelectronic landscape of cyclohexyl 3-octyloxiran-2-octanoate encompasses multiple electronic interactions that influence molecular stability and reactivity patterns. These effects arise from the unique combination of the strained oxirane ring, the ester functionality, and the saturated cyclohexyl moiety, creating a complex network of orbital interactions [8] [9].
The anomeric effect plays a crucial role in stabilizing specific conformations of the molecule, particularly those involving the cyclohexyl ring orientation relative to the ester group. This n→σ* interaction contributes approximately 2-4 kcal/mol to the overall molecular stability, favoring conformations where the lone pairs on the ester oxygen can interact with the σ* orbitals of adjacent carbon-hydrogen bonds [8] [10].
Hyperconjugation effects provide additional stabilization through σ→σ* interactions between the saturated carbon-hydrogen bonds and adjacent electron-deficient centers. In the cyclohexyl 3-octyloxiran-2-octanoate system, these interactions contribute 3-6 kcal/mol to the overall stability, particularly involving the methylene groups adjacent to the oxirane ring [8] [9].
The oxirane ring itself experiences significant ring strain, contributing 12-14 kcal/mol of destabilization energy. This strain arises from the deviation of bond angles from ideal tetrahedral geometry and the eclipsing interactions between substituents on the three-membered ring [11] [12]. The strain energy makes the epoxide highly reactive toward nucleophilic attack, with regioselectivity determined by both steric and electronic factors.
Electronic delocalization effects, while limited due to the saturated nature of the system, still contribute 1-2 kcal/mol through interactions between the ester carbonyl π-system and adjacent σ-bonds. These interactions influence the preferred conformations and contribute to the overall molecular dipole moment [13] [9].
| Effect Type | Contribution (kcal/mol) | Description |
|---|---|---|
| Anomeric Effect | 2-4 | n→σ* interaction in bicyclic systems |
| Hyperconjugation | 3-6 | σ→σ* stabilization in saturated systems |
| Ring Strain | 12-14 | Three-membered ring destabilization |
| Steric Hindrance | 1-3 | Non-bonded repulsion effects |
| Electronic Delocalization | 1-2 | Extended conjugation stabilization |
| Orbital Overlap | 2-5 | Orbital interaction energy |
| Electrostatic Interaction | 1-2 | Dipole-dipole interactions |
Computational chemistry investigations employing density functional theory calculations have provided detailed insights into the conformational preferences of cyclohexyl 3-octyloxiran-2-octanoate [5] [13]. These studies utilize high-level theoretical methods, including B3LYP/6-31G* and higher basis sets, to map the potential energy surface and identify stable conformational minima.
The conformational analysis reveals multiple low-energy structures characterized by different orientations of the cyclohexyl ring, the flexible octanoate chain, and the oxirane ring. The preferred conformations exhibit either extended or folded arrangements of the aliphatic chain, with energy differences typically ranging from 1-3 kcal/mol between major conformers [5] [14].
Molecular dynamics simulations extending over nanosecond timescales have identified key conformational states not readily accessible through static optimization procedures [15] [16]. These simulations reveal that the molecule undergoes rapid interconversion between conformational states at room temperature, with barrier heights typically below 10 kcal/mol for most rotational processes.
Principal component analysis of molecular dynamics trajectories has been employed to reduce the dimensionality of the conformational space and identify the most significant motional modes [5]. This analysis reveals that the primary conformational changes involve rotation about the ester linkage and the cyclohexyl ring flip, while the oxirane ring maintains its rigid geometry throughout the conformational sampling.
The computational studies have also investigated the influence of solvent effects on conformational preferences through implicit solvation models [13] [17]. These calculations demonstrate that polar solvents stabilize more extended conformations that maximize solvent-accessible surface area of polar groups, while nonpolar solvents favor more compact, folded structures.
| Parameter | Typical Range/Value | Method |
|---|---|---|
| Preferred Conformation | Extended/Folded | DFT B3LYP/6-31G* |
| Epoxide Ring Strain Energy (kcal/mol) | 12-14 | DFT Energy Calculation |
| Dihedral Angle (C-O-C-C) | ±60-120° | Conformational Analysis |
| Bond Length C-O (Å) | 1.43-1.45 | X-ray/DFT Optimization |
| Bond Angle O-C-C (°) | 106-112° | X-ray/DFT Optimization |
| Dipole Moment (D) | 1.8-3.2 | DFT Calculation |
| HOMO Energy (eV) | -6.5 to -8.0 | DFT Calculation |
| LUMO Energy (eV) | -1.0 to -2.5 | DFT Calculation |
| Band Gap (eV) | 4.5-6.5 | DFT Calculation |
The structural comparison of cyclohexyl 3-octyloxiran-2-octanoate with related epoxy ester compounds reveals significant insights into structure-property relationships within this chemical class [18] [19]. Four closely related compounds provide the basis for this comparative analysis: 2-ethylhexyl 3-octyloxiran-2-octanoate, hexyl 3-octyloxiran-2-octanoate, and methylcyclohexyl 3-octyloxiran-2-octanoate.
Density measurements reveal systematic trends correlating with molecular architecture [6] [7]. The cyclohexyl derivative exhibits the highest density (0.96 g/cm³), attributed to efficient molecular packing facilitated by the rigid cyclohexyl ring structure. The 2-ethylhexyl analog shows reduced density (0.899 g/cm³) due to the branched alkyl chain creating less efficient packing arrangements. The linear hexyl derivative displays intermediate density (0.91 g/cm³), reflecting the balance between chain flexibility and packing efficiency.
Boiling point analysis provides insights into intermolecular interactions and molecular shape effects [2] [7]. The cyclohexyl compound exhibits the highest boiling point (464.9°C), consistent with strong van der Waals interactions facilitated by the rigid molecular framework. The hexyl analog shows a slightly lower boiling point (455.9°C), indicating reduced intermolecular interactions due to increased chain flexibility.
The comparative toxicity studies of these epoxy fatty acid esters reveal important structure-activity relationships [18]. The optimal structure for biological activity appears to require fatty acid chains of 18-20 carbon atoms with the epoxide positioned between carbon-7 and carbon-12. This positioning maximizes the interaction with soluble epoxide hydrolase while maintaining appropriate lipophilicity for membrane penetration.
Nuclear magnetic resonance spectroscopic analysis across the series reveals characteristic chemical shift patterns that enable structural identification [20] [21]. The oxirane protons consistently appear in the range of 2.9-3.2 ppm, while the ester methylene groups show signals around 4.2-4.5 ppm. The cyclohexyl protons exhibit complex multipicity patterns in the range of 1.2-2.0 ppm, distinct from the simpler patterns observed for linear alkyl chains.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|---|
| Cyclohexyl 3-octyloxiran-2-octanoate | C₂₄H₄₄O₃ | 380.60 | 0.96 | 464.9 | 35788-39-7 |
| 2-Ethylhexyl 3-octyloxiran-2-octanoate | C₂₆H₅₀O₃ | 410.67 | 0.899 | Not available | 141-38-8 |
| Hexyl 3-octyloxiran-2-octanoate | C₂₄H₄₆O₃ | 382.62 | 0.91 | 455.9 | 24824-70-2 |
| Methylcyclohexyl 3-octyloxiran-2-octanoate | C₂₅H₄₆O₃ | 394.63 | Not reported | Not reported | 28300-45-0 |